Selepressin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

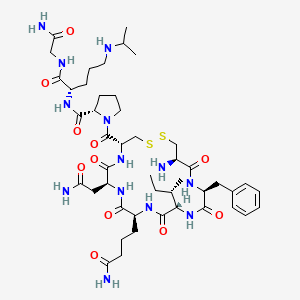

Selepressin (INN), also known as [Phe(2),Ile(3), Hgn(4),Orn(iPr)(8)]vasopressin) is a potent, highly selective, short-acting peptide full agonist of the vasopressin 1A receptor and analog of vasopressin which is under development by Ferring Pharmaceuticals for the treatment of vasodilatory hypotension in septic shock.

Scientific Research Applications

Hemodynamic Effects and Comparison with Vasopressin

Selepressin, a selective vasopressin V1a receptor agonist, shows significant promise in the treatment of vasodilatory hypotension in shock conditions. In a comparative study with arginine vasopressin (AVP) in dogs, both selepressin and AVP demonstrated similar hemodynamic characteristics, such as an increase in mean blood pressure and a decrease in aortic and coronary blood flow. This suggests that selepressin, like AVP, induces peripheral vasoconstriction. Importantly, selepressin did not display relevant coronary ischemic liability, highlighting its potential as a pharmacological option for treating vasodilatory hypotension in shock (Boucheix et al., 2013).

Efficacy in Septic Shock

Studies have shown that selepressin is superior to arginine vasopressin and norepinephrine in the treatment of septic shock, particularly when administered early. It has been observed to maintain mean arterial pressure and cardiac index more effectively, slow the increase in blood lactate levels, and associate with less lung edema and lower interleukin-6 levels in ovine models of septic shock. Additionally, selepressin-treated animals demonstrated prolonged survival compared to those treated with other vasopressors (He et al., 2015).

Effectiveness in Early Septic Shock

In a study involving female sheep, selepressin significantly prolonged the time to develop hypotension when compared to other groups. It also showed a significant delay in the development of oliguria, lower fluid balance, and delayed hypoxemia and lactate increase. Post-mortem analysis revealed a lower lung wet/dry ratio in the selepressin group, indicating its effectiveness in reducing organ dysfunction and mortality in early septic shock (Su et al., 2012).

Clinical Trials and Research Design

The SEPSIS-ACT trial, an adaptive phase 2b/3 randomized clinical trial, evaluated the efficacy of selepressin in septic shock. The primary outcome was pressor- and ventilator-free days, with part 1 focusing on dose-finding and part 2 on confirming the benefit of the selected dosing regimen. Although the trial was stopped for futility, it provided significant insights into the design and execution of clinical trials for sepsis treatment (Lewis et al., 2018).

Comparative Efficacy and Safety

In a phase IIa trial, selepressin demonstrated the ability to rapidly replace norepinephrine while maintaining adequate mean arterial pressure in septic shock patients. It also showed potential in improving fluid balance and shortening the duration of mechanical ventilation, suggesting its safety and effectiveness as a noncatecholaminergic vasopressor alternative (Russell et al., 2017).

Protective Mechanism Against Endothelial Barrier Dysfunction

Research indicates that selepressin can effectively counteract endothelial barrier dysfunction caused by various agents like thrombin and lipopolysaccharide. It preserves barrier integrity against corruption by LPS and potentially improves endothelial barrier function in severe sepsis management (Barabutis et al., 2020).

properties

CAS RN |

876296-47-8 |

|---|---|

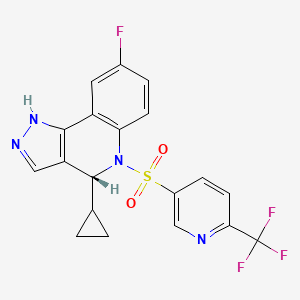

Molecular Formula |

C46H73N13O11S2 |

Molecular Weight |

1048.28232 |

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

Appearance |

Solid powder |

| Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock. | |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2 |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

source |

Synthetic |

storage |

-20°C |

synonyms |

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin; FE 202158; vasopressin; Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin; phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)- |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-(Trifluoromethoxy)phenyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B612228.png)

![(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B612231.png)

![3-(1H-indol-5-yl)-5-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B612249.png)

![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)

![1-ethyl-3-[4-[4-(3-methylmorpholin-4-yl)-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl]phenyl]urea](/img/structure/B612252.png)